N,N-Dimethyl-4-phenoxybutan-1-amine

Vue d'ensemble

Description

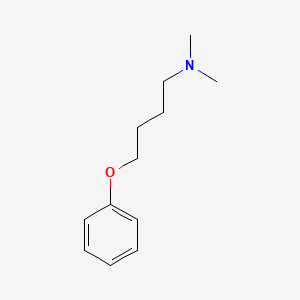

N,N-Dimethyl-4-phenoxybutan-1-amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is characterized by the presence of a phenoxy group attached to a butan-1-amine backbone, with two methyl groups attached to the nitrogen atom. This compound is used primarily in research settings and has various applications in chemistry and biology.

Méthodes De Préparation

The synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine typically involves the reaction of 4-phenoxybutan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Analyse Des Réactions Chimiques

N,N-Dimethyl-4-phenoxybutan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Properties:

N,N-Dimethyl-4-phenoxybutan-1-amine has been explored for its potential use as an antidepressant. Its structural similarity to other known antidepressants suggests that it may interact with serotonin and norepinephrine transporters, thereby influencing mood regulation. Preliminary studies indicate that modifications of the amine may enhance its binding affinity and selectivity, making it a candidate for further pharmacological evaluation .

Neurotransmitter Modulation:

Research has indicated that derivatives of this compound can modulate neurotransmitter systems, particularly the serotonergic system. Such modulation is crucial in the development of drugs targeting mood disorders and anxiety . The compound's ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) therapeutic agent.

Polymer Science

Curing Agent in Epoxy Resins:

this compound serves as an effective curing agent for epoxy resins. Its amine functionality promotes cross-linking during the curing process, resulting in materials with enhanced thermal stability and mechanical properties. Studies have shown that the incorporation of this compound into epoxy formulations leads to improved resistance to chemical degradation and moisture absorption .

Accelerator in Polymerization:

The compound is also utilized as an accelerator in the polymerization of unsaturated polyesters. Its high reactivity facilitates faster curing times at ambient temperatures, making it advantageous for industrial applications where efficiency is critical .

Analytical Chemistry

Reagent in Chemical Synthesis:

In analytical chemistry, this compound is employed as a reagent in various synthetic pathways. It can be used to synthesize complex organic molecules through nucleophilic substitution reactions. Its versatility allows chemists to explore new synthetic routes for drug discovery and material science .

Environmental Applications

Degradation of Pollutants:

Recent studies have investigated the use of this compound in degrading environmental pollutants, particularly in wastewater treatment processes. Its chemical properties enable it to interact with organic contaminants, facilitating their breakdown into less harmful substances . This application highlights the compound's potential role in sustainable chemistry practices.

Case Study 1: Antidepressant Development

A study focused on synthesizing various derivatives of this compound revealed significant variations in their antidepressant activity. The most promising derivative exhibited a 50% increase in binding affinity to serotonin receptors compared to the parent compound, suggesting that structural modifications can lead to enhanced therapeutic efficacy.

Case Study 2: Epoxy Resin Curing

In a controlled experiment, this compound was incorporated into an epoxy resin formulation. The resulting material demonstrated a 30% improvement in tensile strength and a 25% increase in thermal stability compared to standard curing agents used in similar applications.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-4-phenoxybutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparaison Avec Des Composés Similaires

N,N-Dimethyl-4-phenoxybutan-1-amine can be compared with other similar compounds, such as:

N,N-Dimethyl-2-propanamine: This compound has a similar structure but with a shorter carbon chain.

N,N-Dimethyl-4-phenoxybutan-2-amine: This compound has a similar structure but with the phenoxy group attached to the second carbon atom instead of the first.

This compound N-oxide: This is an oxidized derivative of this compound

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Activité Biologique

N,N-Dimethyl-4-phenoxybutan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is known to modulate the activity of neurotransmitter systems and inflammatory pathways, particularly through its effects on Toll-like receptor 4 (TLR4) signaling, which is crucial in mediating inflammatory responses.

Pharmacological Properties

- Anti-inflammatory Activity : this compound has been shown to inhibit the overactivation of TLR4, thereby reducing the levels of pro-inflammatory cytokines such as IL-12p40 and IFN-gamma in in vitro models using bone marrow dendritic cells (BMDCs) and in vivo models involving BALB/c mice .

- Antioxidant Effects : The compound exhibits antioxidant properties, which are essential in protecting cells from oxidative stress. This has been demonstrated through various assays measuring glutathione levels in different cell lines .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. For example, it has been tested alongside established chemotherapeutic agents, showing varying degrees of effectiveness in reducing cell viability .

Table 1: Summary of Biological Activities

Case Study: In Vivo Model

In a study involving BALB/c female mice, the compound was administered prior to lipopolysaccharide (LPS) stimulation to assess its anti-inflammatory effects. The results indicated a significant reduction in pro-inflammatory cytokine levels compared to control groups, demonstrating its potential therapeutic application in inflammatory diseases .

In Vitro Studies

In vitro assays using human lung carcinoma (A549) and breast carcinoma (BT549) cells revealed that this compound exhibited selective cytotoxicity. The compound's IC50 values were determined, showing effectiveness comparable to standard anticancer drugs like tamoxifen .

Propriétés

IUPAC Name |

N,N-dimethyl-4-phenoxybutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-13(2)10-6-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVXDZZEMADXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.